2-({[(2-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid
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Overview
Description
2-({[(2-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is an organic compound that features a complex structure with both aromatic and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2-nitrobenzoyl chloride with thiourea to form the intermediate this compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-({[(2-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Electrophilic Substitution Reagents: Nitric acid, sulfuric acid, halogens.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Reduction: 2-({[(2-Aminophenyl)carbonyl]carbamothioyl}amino)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Benzoic acid derivatives and amine derivatives.
Scientific Research Applications
2-({[(2-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 2-({[(2-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-({[(2-Aminophenyl)carbonyl]carbamothioyl}amino)benzoic acid: A reduced form of the compound with an amino group instead of a nitro group.
2-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid: A similar compound with a chlorine substituent.
2-({[(2-Methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid: A methyl-substituted analog.
Uniqueness
2-({[(2-Nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-nitrobenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S/c19-13(10-6-2-4-8-12(10)18(22)23)17-15(24)16-11-7-3-1-5-9(11)14(20)21/h1-8H,(H,20,21)(H2,16,17,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMVIHHYAKJLKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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